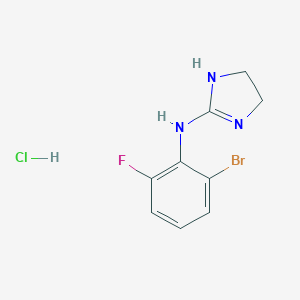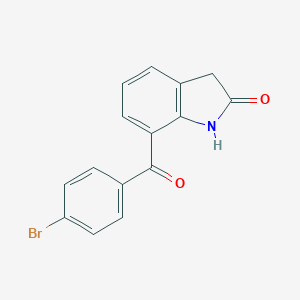
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
説明
The compound "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" is a brominated heterocyclic compound that is likely to have interesting chemical and physical properties due to the presence of the bromine atom and the indole core. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds, which can be used to infer some of the characteristics of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one".
Synthesis Analysis
The synthesis of brominated heterocyclic compounds can involve multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation. For example, the synthesis of "7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one" was achieved through a five-step process that utilized microwave conditions to reduce reaction time and improve yield . This suggests that a similar approach could be applied to synthesize "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", potentially involving the use of a brominated starting material and subsequent functional group transformations under controlled conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structures of brominated heterocyclic compounds. For instance, the structure of "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one" was established using this method . Additionally, non-classical hydrogen bonds, such as C–H···Cg1 interactions, have been observed to stabilize the crystal structure of related compounds . These findings imply that "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" may also exhibit a well-defined crystal structure with potential intramolecular interactions contributing to its stability.
Chemical Reactions Analysis
The reactivity of brominated heterocyclic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. Although the provided papers do not detail specific reactions for "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one", they do describe the synthesis of related compounds, which may involve Lewis acid-base reactions . This suggests that the compound could also undergo similar reactions, potentially acting as a substrate for further functionalization or as a reagent in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be diverse. The papers describe the use of techniques such as IR spectroscopy and NMR spectroscopy to analyze these properties . For example, IR spectroscopy was used to determine the nature of hydrogen bonds in solution and in the crystalline state . The presence of bromine is likely to influence the compound's reactivity, boiling and melting points, solubility, and other physical properties. The exact properties of "7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one" would need to be determined experimentally, but it can be anticipated that they would be consistent with the behavior of similar brominated heterocycles.
科学的研究の応用
-
Scientific Field: Antimicrobial Research
- Indole derivatives, such as “7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one”, have been used in the design and synthesis of novel antimicrobial agents .
- The compounds were synthesized by reacting Methyl β-D-galactopyranoside (β-MGP) with 4-bromobenzoyl chloride .
- The antibacterial activity of the compounds was investigated both in vitro and in silico .
-
Scientific Field: Pharmacology
- Indole derivatives have been found in many important synthetic drug molecules .
- They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Scientific Field: Nonlinear Optical Studies
- The compound “1-(4-Bromobenzoyl)-1,3-dicyclohexylurea” was synthesized and its electronic, spectroscopic, and nonlinear optical properties were studied .
- The synthesis involved a Suzuki cross-coupling reaction between 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and various aryl/heteroaryl boronic acids .
- Density functional theory (DFT) calculations were performed to examine the electronic structure of the synthesized compounds and to calculate their spectroscopic data .
-
Scientific Field: Pharmaceutical Testing
-
Scientific Field: Antimicrobial Agents
- The necessity for the discovery of innovative antimicrobials to treat life-threatening diseases has increased as multidrug-resistant bacteria has spread .
- By utilizing research and technology such as nanotechnology and computational methods (such as in silico and Fragment-based drug design (FBDD)), there has been an improvement in antimicrobial actions and selectivity with target sites .
- Moreover, there are antibiotic alternatives, such as antimicrobial peptides, essential oils, anti-Quorum sensing agents, darobactins, vitamin B6, bacteriophages, odilorhabdins, 18β-glycyrrhetinic acid, and cannabinoids .
-
Scientific Field: Experimental Chemistry
- “4-BROMO-4’-PROPYLBENZOPHENONE” was synthesized via a Friedel-Craft Acylation from n-propylbenzene and 4-bromobenzoyl chloride using aluminum chloride as a catalyst .
- The experiment resulted in a 75% yield . The benzophenone was then purified, and the melting point, IR, H NMR, and C NMR spectra were obtained and compared to literature values .
将来の方向性
特性
IUPAC Name |
7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPXIPYMUGSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440521 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
91713-91-6 | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
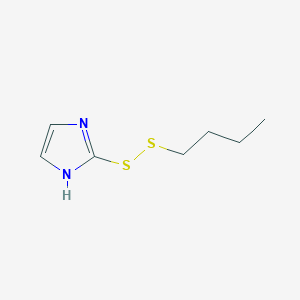
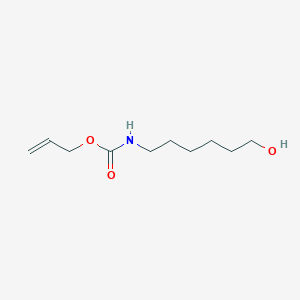
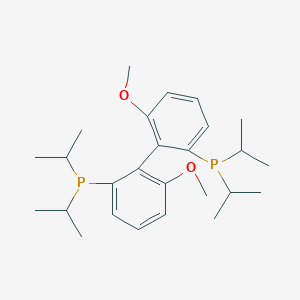
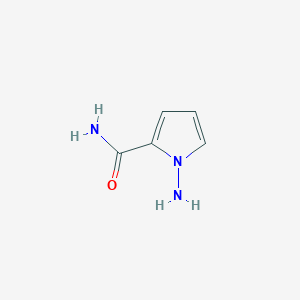
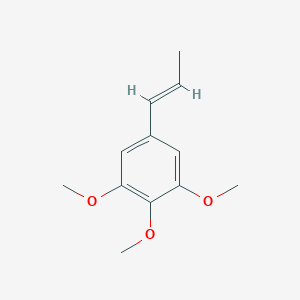
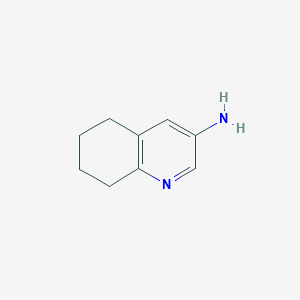
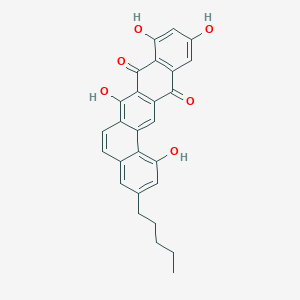
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
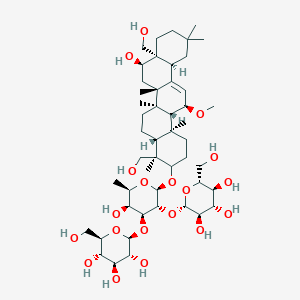
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
